Ethyl 5-(o-tolyl)oxazole-2-carboxylate
CAS No.: 2098112-71-9
Cat. No.: VC3213485
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098112-71-9 |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | ethyl 5-(2-methylphenyl)-1,3-oxazole-2-carboxylate |
| Standard InChI | InChI=1S/C13H13NO3/c1-3-16-13(15)12-14-8-11(17-12)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 |
| Standard InChI Key | VMEUFLZAMYFYEA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2C |
| Canonical SMILES | CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2C |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl 5-(o-tolyl)oxazole-2-carboxylate contains a five-membered oxazole ring with oxygen and nitrogen atoms at positions 1 and 3, respectively. The distinctive feature of this compound is the presence of an o-tolyl group at position 5, where the methyl substituent is located at the ortho position relative to the point of attachment to the oxazole ring. The ethyl carboxylate group at position 2 provides an additional functional handle for potential modifications.
The molecular formula of this compound is C13H13NO3, with a calculated molecular weight of approximately 231.25 g/mol. This is comparable to related compounds such as ethyl 2-(3-methylphenyl)-1,3-oxazole-4-carboxylate, which has an identical molecular formula but different substitution patterns .
The compound likely exhibits characteristic spectroscopic properties including:
-
IR absorption bands for the ester carbonyl (~1720-1740 cm⁻¹)
-
Distinctive NMR signals for the aromatic protons, oxazole C-4 proton, and the ethyl ester group
-
UV absorption maxima influenced by the conjugated oxazole-aromatic system
Synthesis Methodologies
General Synthetic Approaches
The synthesis of Ethyl 5-(o-tolyl)oxazole-2-carboxylate typically follows established methodologies for preparing 2,5-disubstituted oxazoles. Several viable synthetic routes can be considered:
Cyclization of α-Acylamino Ketones
The Robinson-Gabriel synthesis represents a classical approach to oxazole formation through cyclodehydration of α-acylamino ketones:
-
Preparation of an α-acylamino ketone intermediate from o-tolylacetic acid derivatives and appropriate amino acid esters
-
Cyclodehydration using dehydrating agents such as POCl₃, P₂O₅, or concentrated sulfuric acid
-
Formation of the oxazole ring with the desired substitution pattern
Van Leusen Reaction
This approach utilizes tosylmethyl isocyanide (TosMIC) with suitable carbonyl compounds:
-
Reaction of o-tolylacetaldehyde with ethyl oxalyl chloride to form an intermediate
-
Condensation with TosMIC followed by cyclization
-
Oxazole ring formation with the ethyl carboxylate at position 2
Copper-Catalyzed Cyclization
Based on methodologies developed for similar heterocycles, copper-catalyzed cyclization offers a potentially efficient route:
-
Preparation of suitable precursors containing o-tolyl and ethyl carboxylate functionalities
-
CuCl-catalyzed cyclization in the presence of benzoyl peroxide and K₂CO₃
-
Formation of the oxazole ring through a radical-mediated process
This approach is analogous to methods described for related benzoxazole derivatives, which have achieved yields of up to 84% at room temperature.
Synthetic Challenges and Optimization
The synthesis of Ethyl 5-(o-tolyl)oxazole-2-carboxylate presents several challenges that require optimization:
Modern synthetic approaches would likely focus on green chemistry principles, potentially involving flow chemistry techniques that have proven successful for related heterocyclic compounds.
Biological Activities and Applications
Antimicrobial Properties
Oxazole derivatives commonly exhibit antimicrobial activity against various bacterial strains. The lipophilic o-tolyl group at position 5 may enhance membrane penetration, potentially conferring activity against both Gram-positive and Gram-negative bacteria. The presence of the ethyl carboxylate group could serve as a hydrogen bond acceptor, potentially interacting with specific targets within microbial cells.
Anti-inflammatory Activity
The structural features of this compound suggest potential anti-inflammatory properties. Many heterocyclic compounds containing oxazole rings demonstrate inhibitory effects on pro-inflammatory cytokines and mediators of inflammation. The specific substitution pattern in Ethyl 5-(o-tolyl)oxazole-2-carboxylate might confer selective activity against inflammatory pathways, potentially making it a candidate for anti-inflammatory drug development.
Structure-Activity Relationships
The biological activity of Ethyl 5-(o-tolyl)oxazole-2-carboxylate is likely influenced by its key structural features:
| Structural Feature | Contribution to Biological Activity | Potential Mechanism |
|---|---|---|
| Oxazole Core | Provides a rigid scaffold for precise spatial arrangement of substituents | Facilitates specific binding to biological targets |
| o-Tolyl Group at Position 5 | Enhances lipophilicity and creates a distinct steric environment | Influences membrane permeability and target binding specificity |
| Ethyl Carboxylate at Position 2 | Serves as hydrogen bond acceptor; potential site for metabolic modification | Mediates specific interactions with protein targets; possible prodrug feature |
| Ortho Methyl Group | Creates a specific three-dimensional conformation | May affect binding to protein pockets through steric effects |
The ortho position of the methyl group in the tolyl substituent represents a particularly interesting structural feature, as it may create a unique conformational preference that distinguishes this compound from its meta- and para-substituted analogs.
Material Science Applications
Beyond potential therapeutic applications, Ethyl 5-(o-tolyl)oxazole-2-carboxylate may find applications in materials science:
-
Polymer chemistry: The compound could serve as a monomer or modifier in polymer synthesis, potentially enhancing thermal stability and mechanical properties
-
Fluorescent materials: The conjugated system involving the oxazole ring and aromatic substituent may confer interesting photophysical properties
-
Coordination chemistry: The nitrogen atom of the oxazole ring and the carbonyl oxygen of the ester group could participate in metal coordination, potentially leading to applications in catalysis or sensing
Research Methodologies and Analytical Approaches
Structural Characterization Techniques
Comprehensive characterization of Ethyl 5-(o-tolyl)oxazole-2-carboxylate would typically involve multiple analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D experiments to confirm structure and purity
-
Mass Spectrometry: High-resolution mass measurement to confirm molecular formula
-
X-ray Crystallography: Determination of three-dimensional structure and crystal packing
-
Infrared Spectroscopy: Identification of functional groups and confirmation of key structural features
Computational Methods
Computational approaches provide valuable insights into the properties and potential applications of this compound:
-
Molecular Modeling: Prediction of three-dimensional structure and conformational preferences
-
Docking Studies: Evaluation of potential interactions with biological targets
-
Density Functional Theory (DFT) Calculations: Investigation of electronic properties and reactivity
-
Quantitative Structure-Activity Relationship (QSAR) Analysis: Prediction of biological activities based on structural features
Biological Evaluation Methods
Assessment of the biological activities of Ethyl 5-(o-tolyl)oxazole-2-carboxylate would typically involve:
-
Antimicrobial Assays: Determination of minimum inhibitory concentrations against various bacterial and fungal strains
-
Cytotoxicity Studies: Evaluation of effects on cancer cell lines and normal cells
-
Anti-inflammatory Assays: Assessment of effects on inflammatory mediators and pathways
-
Target Binding Studies: Investigation of interactions with specific biological targets
Structure-Activity Relationship Studies
Effect of Position-Specific Substitution
The specific positioning of substituents in Ethyl 5-(o-tolyl)oxazole-2-carboxylate significantly influences its properties and activities. Comparison with related compounds provides valuable insights:
Impact of the Ortho-Methyl Group
The ortho position of the methyl group in the tolyl substituent creates several distinctive features:
-
Conformational effects: The ortho-methyl group may restrict rotation around the bond connecting the tolyl group to the oxazole ring, potentially locking the molecule in specific conformations
-
Steric influence: The proximity of the methyl group to the oxazole ring may create a unique three-dimensional arrangement that affects interactions with biological targets
-
Electronic effects: The ortho-methyl group may influence the electronic distribution in the aromatic ring through inductive effects
Ester Group Modifications
The ethyl carboxylate group at position 2 represents a key site for potential modifications:
-
Hydrolysis to the corresponding carboxylic acid may alter solubility and binding properties
-
Amide formation through reaction with amines could enhance hydrogen bonding capabilities
-
Reduction to the alcohol or aldehyde would significantly alter the compound's reactivity profile
Chemical Reactivity and Transformations
Reactivity of the Oxazole Ring
The oxazole ring in Ethyl 5-(o-tolyl)oxazole-2-carboxylate exhibits characteristic reactivity patterns:
-
Electrophilic aromatic substitution: Limited reactivity due to the electron-withdrawing effect of the carboxylate group
-
Nucleophilic attack: The C-2 position is activated toward nucleophilic attack due to the electron-withdrawing carboxylate group
-
Ring-opening reactions: Under strongly acidic or basic conditions, the oxazole ring may undergo opening
Ester Group Transformations
The ethyl carboxylate group offers opportunities for various transformations:
-
Hydrolysis: Formation of the corresponding carboxylic acid under acidic or basic conditions
-
Transesterification: Exchange of the ethyl group with other alcohols
-
Aminolysis: Reaction with amines to form amides
-
Reduction: Formation of alcohols, aldehydes, or amines depending on reducing agents
Functionalization of the Aromatic Ring
The o-tolyl group provides sites for additional functionalization:
-
Benzylic oxidation: The methyl group can be oxidized to aldehyde, carboxylic acid, or other functional groups
-
Halogenation: Introduction of halogen substituents on the aromatic ring
-
Nitration or sulfonation: Introduction of nitro or sulfonic acid groups at available positions
Comparative Analysis with Related Compounds
Positional Isomers
Comparison with positional isomers provides insights into the specific properties of Ethyl 5-(o-tolyl)oxazole-2-carboxylate:
| Isomer | Key Differences | Property Distinctions |
|---|---|---|
| Ethyl 4-(o-tolyl)oxazole-2-carboxylate | o-Tolyl at position 4 | Different electronic distribution; altered biological activity profile |
| Ethyl 5-(o-tolyl)oxazole-4-carboxylate | Ethyl carboxylate at position 4 | Different reactivity; altered interactions with biological targets |
| Ethyl 2-(o-tolyl)oxazole-5-carboxylate | Reversed positions of substituents | Significantly different electronic properties and reactivity |
Tolyl Group Variations
The position of the methyl group on the phenyl ring significantly affects properties:
-
Ortho-position (as in the title compound): Creates steric constraints; potential conformational locking
-
Meta-position: Reduced steric effects; different electronic distribution
-
Para-position: Symmetric substitution; extended conjugation
Heterocyclic Ring Variations
Replacing the oxazole ring with other heterocycles would significantly alter properties:
-
Thiazole: Increased lipophilicity; different electronic properties
-
Imidazole: Enhanced hydrogen bonding capabilities; higher basicity
-
Isoxazole: Different electronic distribution; altered stability
Future Research Directions
Synthesis Optimization
Future research could focus on developing improved synthetic routes:
-
One-pot multicomponent reactions to streamline synthesis
-
Catalyst development for enhanced regioselectivity and yield
-
Green chemistry approaches using environmentally friendly conditions
-
Flow chemistry methods for scalable production
Biological Activity Exploration
Comprehensive biological evaluation would enhance understanding of potential applications:
-
Systematic screening against diverse pathogen panels
-
Evaluation of activity against drug-resistant bacterial strains
-
Investigation of specific cellular targets and mechanisms
-
In vivo studies to assess pharmacokinetic properties and efficacy
Derivative Development
Strategic modification of the core structure could lead to compounds with enhanced properties:
-
Variation of the ester group to optimize pharmacokinetic properties
-
Introduction of additional substituents on the o-tolyl group
-
Development of prodrug forms for improved delivery
-
Creation of hybrid molecules incorporating additional pharmacophores
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume